(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile
CAS No.: 310454-35-4
Cat. No.: VC21403348
Molecular Formula: C22H18N2OS
Molecular Weight: 358.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310454-35-4 |
|---|---|
| Molecular Formula | C22H18N2OS |
| Molecular Weight | 358.5g/mol |
| IUPAC Name | (Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C22H18N2OS/c23-13-19(22-24-21(15-26-22)18-8-9-18)12-16-6-10-20(11-7-16)25-14-17-4-2-1-3-5-17/h1-7,10-12,15,18H,8-9,14H2/b19-12- |
| Standard InChI Key | UWZWJCDQDXEDPO-UNOMPAQXSA-N |
| Isomeric SMILES | C1CC1C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N |
| SMILES | C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
| Canonical SMILES | C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Introduction
(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is a complex organic compound with a molecular formula of C22H18N2OS and a molecular weight of 358.46 g/mol . This compound is characterized by its unique structural components, including a benzyloxy group attached to a phenyl ring, a cyclopropyl group attached to a thiazole ring, and an acrylonitrile backbone. The compound's chemical structure suggests potential applications in various fields, such as pharmaceuticals or materials science, due to its diverse functional groups.
Synthesis and Preparation
While specific synthesis protocols for (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include condensation reactions between appropriate aldehydes and thiazole derivatives, followed by cyanation steps to introduce the acrylonitrile moiety.
Potential Applications
Given its complex structure, (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile could be explored for various applications:
-
Pharmaceuticals: The presence of a thiazole ring, known for its biological activity, suggests potential use in drug development.
-
Materials Science: The compound's structural features might be useful in designing new materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume